3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Heterocyclic Compound Synthesis : Compounds with furan and pyrazole moieties serve as precursors in the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, demonstrating their utility in creating pharmacologically relevant structures (El-Essawy & Rady, 2011).
Antioxidant Agent Synthesis : Furan and pyrazole derivatives have been synthesized and evaluated for their antioxidant activities, showcasing the potential of these compounds in developing treatments for oxidative stress-related disorders (Prabakaran, Manivarman, & Bharanidharan, 2021).
Multicomponent Domino Reactions : The use of furan and pyrazole derivatives in multicomponent domino reactions in aqueous media highlights their versatility in synthesizing densely functionalized compounds through environmentally friendly processes (Prasanna, Perumal, & Menéndez, 2013).
Biological Activities
Antimicrobial Activity : Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibit significant antimicrobial activity, indicating the potential of furan and pyrazole-based compounds in addressing bacterial and fungal infections (Hamed et al., 2020).
Antitubercular Agents : Synthesis of furan-pyrazole derivatives for evaluation as antitubercular agents demonstrates the potential therapeutic applications of these compounds in combating tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Anticancer Activities : The exploration of pyrazole derivatives for anticancer activities, particularly focusing on the synthesis and biological evaluation of these compounds, indicates their potential role in developing new cancer therapeutics (Zaki, Al-Gendey, & Abdelhamid, 2018).
Properties
IUPAC Name |
3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBNGKNRVBOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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